2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves several steps. One common method starts with the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with thiourea to form the 1,2,4-triazole ring. The resulting compound is further reacted with 4-fluoroaniline and acetic anhydride to yield the final product .
Chemical Reactions Analysis
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the existing substituents. Common reagents include halogens, alkylating agents, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its potential as an antimicrobial agent has led to research into its use in treating infections caused by resistant bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in microbial cells. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and cell death. In bacteria, the compound may inhibit essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide include other 1,2,4-triazole derivatives such as:
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their biological activities and chemical properties.
Properties
Molecular Formula |
C23H18ClFN4OS |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c1-15-2-12-20(13-3-15)29-22(16-4-6-17(24)7-5-16)27-28-23(29)31-14-21(30)26-19-10-8-18(25)9-11-19/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
RILLQNOVCRLXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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